

# Application Notes and Protocols for TPX-0131

## Cell-Based Assays

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### Compound of Interest

Compound Name: Zotizalkib

Cat. No.: B8210113

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting cell-based assays to evaluate the efficacy of TPX-0131, a potent, CNS-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131 has demonstrated significant activity against wild-type (WT) ALK and a wide spectrum of acquired resistance mutations that are refractory to previous generations of ALK inhibitors.

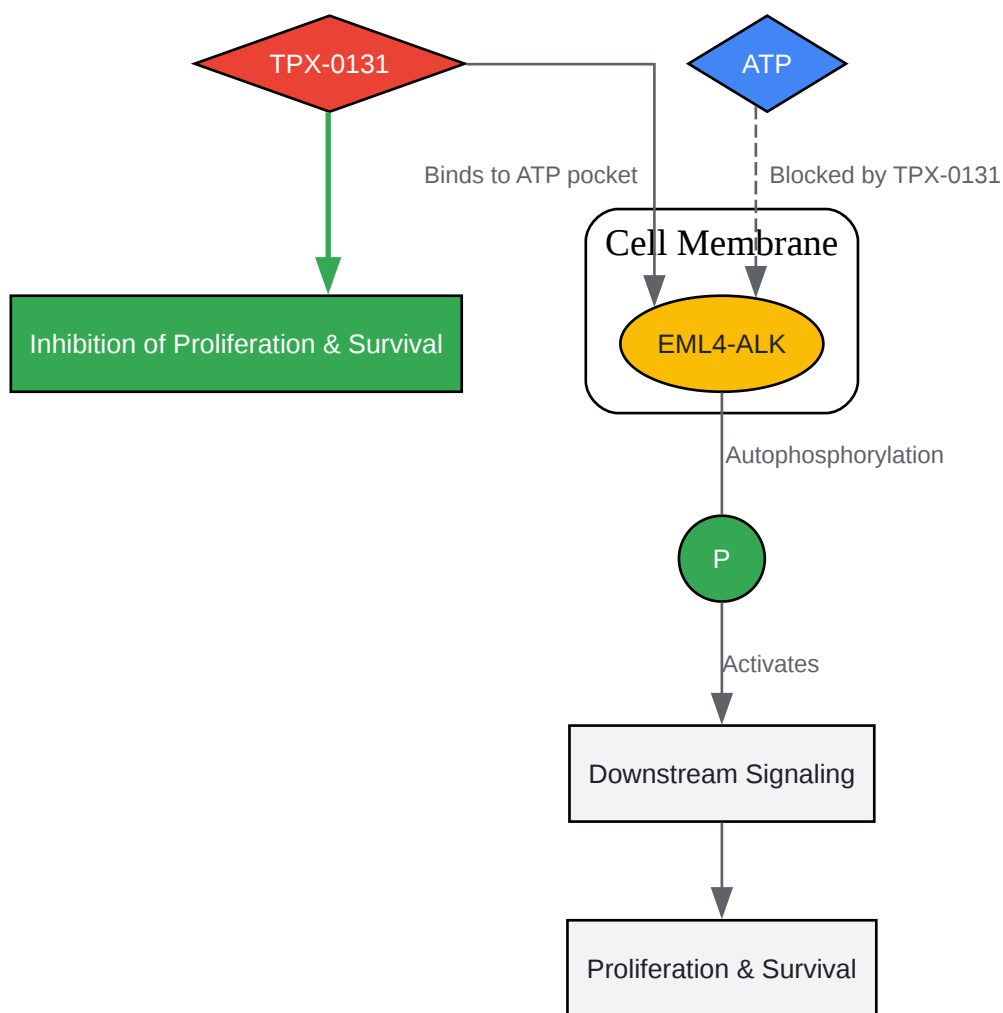
## Introduction

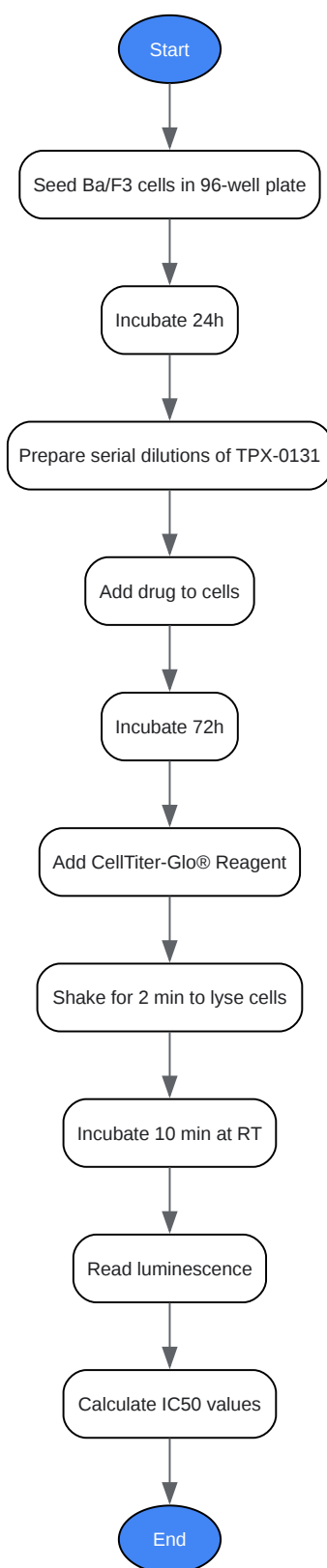
TPX-0131 is a compact macrocyclic inhibitor designed to fit entirely within the ATP-binding pocket of the ALK protein.<sup>[1][2]</sup> This structural feature allows it to potently inhibit wild-type ALK and circumvent common resistance mechanisms, including the G1202R solvent front mutation, the L1196M gatekeeper mutation, and various compound mutations that arise during treatment with other ALK inhibitors.<sup>[1][2][3]</sup> Preclinical studies have shown that TPX-0131 is more potent than all five previously approved ALK inhibitors against WT ALK and numerous resistance mutations.<sup>[1][2]</sup> This document outlines the necessary protocols to assess the cellular activity of TPX-0131.

## Mechanism of Action

TPX-0131 is an ATP-competitive inhibitor of ALK. By binding to the ATP-binding site of the ALK kinase domain, it blocks the autophosphorylation of ALK and the subsequent activation of

downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven cancers. The compact structure of TPX-0131 allows it to avoid clashes with mutated residues in the solvent front and gatekeeper regions of the ALK kinase domain, thereby retaining its inhibitory activity against mutations that confer resistance to other ALK inhibitors.[1][2]





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## References

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